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molecular formula C6H8Br2O2 B2446350 Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate CAS No. 39647-01-3

Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate

Cat. No. B2446350
M. Wt: 271.936
InChI Key: IMIWMQAWODLGHY-UHFFFAOYSA-N
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Patent
US06262099B1

Procedure details

To a solution of methyl methacrylate (3.15 g, 31.6 mmol), benzyltriethylammonium chloride (TEBA) (0.72 g, 10 mol %), in 12.6 mL of 50% sodium hydroxide solution was added bromoform (15.95 g, 63 mmol). The reaction was stirred overnight and then extracted with dichloromethane (2×25 mL). The organic extracts were washed with brine, dried (MgSO4), and then condensed in vacuo. The residue was purified by bulb to bulb distillation to give 6.5 g of the known product as an oil. 1H NMR (CDCl3) δ3.8 (s, 3H), 2.4(d, 1H), 1.6 (s, 3H), 1.5 (d, 1H).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
15.95 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
catalyst
Reaction Step One
Quantity
12.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH:8]([Br:11])(Br)[Br:9]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.[OH-].[Na+]>[Br:9][C:8]1([Br:11])[CH2:3][C:2]1([CH3:4])[C:1]([O:6][CH3:7])=[O:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
15.95 g
Type
reactant
Smiles
C(Br)(Br)Br
Name
Quantity
0.72 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
12.6 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×25 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
condensed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by bulb to bulb distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1(C(C1)(C(=O)OC)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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